Deiodo Trametinib is a derivative of Trametinib, a selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2, primarily used in the treatment of certain cancers characterized by specific genetic mutations, particularly those involving BRAF. The compound is classified as a small molecule and is recognized for its role in oncology, specifically targeting unresectable or metastatic melanoma with BRAF V600E or V600K mutations. Deiodo Trametinib has been identified as a potential metabolite or derivative that may exhibit altered pharmacological properties compared to its parent compound.
Deiodo Trametinib is derived from Trametinib, which was developed by Japan Tobacco and has received various approvals for clinical use since 2013. It falls under the classification of antineoplastic agents, specifically targeting the RAS-RAF-MEK signaling pathway, which plays a crucial role in cell proliferation and survival in cancerous tissues. The chemical formula for Deiodo Trametinib is , with a molecular weight of approximately 489.498 g/mol .
The synthesis of Deiodo Trametinib involves several steps that modify the structure of Trametinib to remove iodine atoms, thereby altering its pharmacokinetic properties. While specific methods for synthesizing Deiodo Trametinib are not extensively documented, related synthetic pathways for Trametinib provide insights into potential approaches:
The yield and efficiency of these reactions can vary significantly based on the specific conditions employed, such as temperature, solvent choice, and reaction time .
The molecular structure of Deiodo Trametinib can be described as follows:
The InChI Key for Deiodo Trametinib is provided as follows: LIRYPHYGHXZJBZ-UHFFFAOYSA-N
, which facilitates its identification in chemical databases .
Deiodo Trametinib may undergo various chemical reactions that could alter its efficacy or stability:
Each of these reactions can significantly impact the pharmacological profile of Deiodo Trametinib .
Deiodo Trametinib functions primarily as an inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1/2). The mechanism involves:
The efficacy of Deiodo Trametinib in clinical settings may differ from that of Trametinib due to variations in metabolic pathways influenced by the absence of iodine .
Deiodo Trametinib exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies and delivery methods for effective therapeutic use .
Deiodo Trametinib's primary applications lie within the field of oncology, particularly in:
Further studies are necessary to fully understand its potential benefits compared to existing therapies .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4